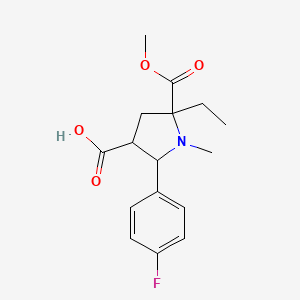

5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H20FNO4 and its molecular weight is 309.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₀FNO₄

- Molecular Weight : 309.33 g/mol

- CAS Number : 1212422-00-8

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its interaction with specific receptors and enzymes. Its structure suggests potential roles in various therapeutic areas, including antiviral and anticancer applications.

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may inhibit viral replication by targeting viral envelope proteins, similar to other compounds evaluated in antiviral research .

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in metabolic pathways, potentially influencing body weight regulation and energy homeostasis .

Antiviral Studies

A notable study evaluated the antiviral efficacy of various compounds against flavivirus infections. Although specific data on this compound was not highlighted, the structure's similarity to effective antiviral agents suggests it could possess comparable properties. The study reported compounds that showed over 50% inhibitory activity at concentrations around 50 µM, with detailed bioassay results summarized in Table 1 below:

| Compound | EC50 (µM) | CC50 (µM) | TI (Therapeutic Index) |

|---|---|---|---|

| Compound A | 0.9 ± 0.7 | 153 ± 35 | 170 |

| Compound B | >50 | Not Determined | Not Applicable |

Note: EC50 is the concentration required for 50% inhibition of viral replication, while CC50 indicates the concentration causing 50% cytotoxicity .

Case Studies

A case study involving related compounds demonstrated their effectiveness in inhibiting yellow fever virus replication, providing a framework for assessing the biological activity of structurally similar molecules like this compound. The results indicated a promising therapeutic index, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound's structure suggests it may have potential as a pharmaceutical agent due to the presence of the fluorophenyl group, which is known to enhance biological activity in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates in drug development .

Inhibition of Biological Targets

Research indicates that compounds similar to 5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid may inhibit specific biological targets such as matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and arthritis. Inhibiting MMPs can provide therapeutic benefits in conditions characterized by excessive tissue remodeling .

Cancer Therapy

The compound's potential role in cancer therapy is supported by studies showing that structurally related compounds can disrupt cancer cell proliferation and migration. The ability to modify the compound's structure may lead to enhanced efficacy against tumor cells, particularly those expressing PD-L1, a protein involved in immune evasion by tumors .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds with promising results:

- In Vitro Studies : Compounds with similar structural motifs were tested for their ability to inhibit PD-L1 interactions with PD-1, demonstrating significant activity at low concentrations. This suggests a potential application for immune checkpoint blockade therapies .

- Metabolic Stability : The metabolic fate of fluorinated compounds has been analyzed using models like Cunninghamella elegans, revealing insights into biotransformation pathways that can inform drug design strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the pyrrolidine ring or the introduction of different substituents on the phenyl group can significantly affect biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances metabolic stability |

| Alkyl Chain Variation | Alters lipophilicity and solubility |

| Functional Group Addition | Potentially increases target specificity |

Eigenschaften

IUPAC Name |

5-ethyl-2-(4-fluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-4-16(15(21)22-3)9-12(14(19)20)13(18(16)2)10-5-7-11(17)8-6-10/h5-8,12-13H,4,9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNSHFZHNUXUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(N1C)C2=CC=C(C=C2)F)C(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.